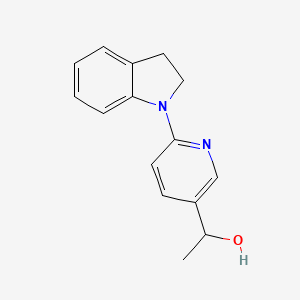

1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol

Description

1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol is a pyridine derivative featuring an indolin-1-yl substituent at the 6-position of the pyridine ring and an ethanol group at the 3-position. This compound is likely utilized as an intermediate in pharmaceutical or materials science research, akin to related pyridine derivatives .

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]ethanol |

InChI |

InChI=1S/C15H16N2O/c1-11(18)13-6-7-15(16-10-13)17-9-8-12-4-2-3-5-14(12)17/h2-7,10-11,18H,8-9H2,1H3 |

InChI Key |

QUTUAVDTZCZBGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)N2CCC3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of indole derivatives with pyridine-based compounds. One common method includes the use of indole and 3-pyridinecarboxaldehyde under reductive amination conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol involves its interaction with various molecular targets. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological pathways . This compound may exert its effects by modulating enzyme activity or interacting with DNA/RNA, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Substituent Effects

- Indolinyl vs. This difference may alter binding affinity in drug design or catalytic activity in materials science .

- Benzylamino vs. Indolinyl: The benzylamino group (in 1-(6-(Benzylamino)pyridin-3-yl)ethan-1-one) offers a flexible aromatic side chain, whereas indolinyl’s rigid bicyclic structure could enhance target specificity in medicinal chemistry .

Functional Group Variations

- Ethanol vs. Ketones (e.g., 1-(6-(Benzylamino)pyridin-3-yl)ethan-1-one) are more electrophilic, favoring reactions like nucleophilic additions, while amines (e.g., 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine) facilitate salt formation or coupling reactions .

Biological Activity

1-(6-(Indolin-1-yl)pyridin-3-yl)ethanol is a synthetic organic compound characterized by its complex structure, which incorporates an indoline moiety and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O, with a molecular weight of approximately 239.29 g/mol. The presence of the hydroxyl group (-OH) in the ethanol structure enhances its solubility and reactivity in biological systems, making it a candidate for various pharmacological studies.

Structural Features

| Feature | Description |

|---|---|

| Indoline Moiety | Contributes to potential neuroprotective effects |

| Pyridine Ring | Associated with various biological activities |

| Hydroxyl Group | Enhances solubility and reactivity |

Anticancer Properties

Research indicates that this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer models. A study highlighted that derivatives containing indoline structures often demonstrate enhanced anticancer activity due to their ability to interact with multiple biological targets.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that compounds with similar structures exhibit IC₅₀ values ranging from 7.6 to 15 µg/mL against various cancer cell lines, indicating a strong potential for therapeutic applications .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Research has indicated that derivatives of indoline and pyridine can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain analogs have demonstrated MIC values comparable to established antibiotics, suggesting their viability as alternative antimicrobial agents.

Table: Comparative Antimicrobial Activity

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 15.6 | Antibacterial |

| Amphotericin B | 0.50 | Antifungal |

| Chloramphenicol | 24.6 | Antibacterial |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Interaction studies reveal that the compound may bind to specific receptors or enzymes involved in critical metabolic pathways, influencing cellular processes such as apoptosis and cell cycle regulation.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest that the compound's solubility profile allows for effective absorption and distribution within biological systems, enhancing its potential efficacy.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, allowing for comparative analysis regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(Indolin-1-yl)-2-methylpyridin-3-one | Indoline and pyridine rings | Anticancer properties |

| 4-Methyl-N-(phenyl)benzamide | Aromatic amide | Anti-inflammatory effects |

| 5-(Indolin-1-yl)thiazole | Indoline fused with thiazole | Antimicrobial activity |

These comparisons highlight the unique combination of functionalities present in this compound, which may contribute to its distinct biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.